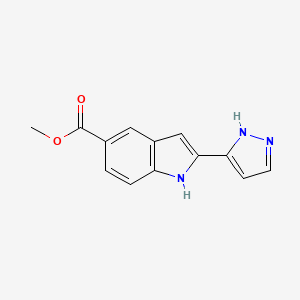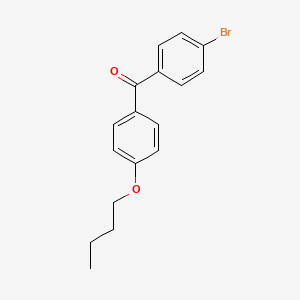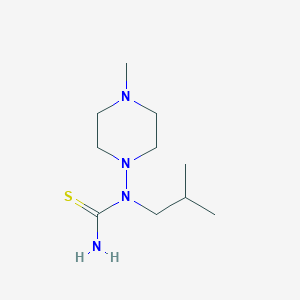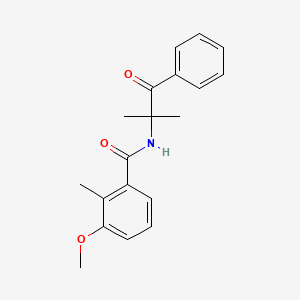![molecular formula C23H19N3O B14223853 N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine CAS No. 824935-72-0](/img/structure/B14223853.png)
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an indoloquinoline core fused with a methoxyphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzaldehyde with a suitable methoxyphenyl derivative under acidic or basic conditions, followed by cyclization to form the indoloquinoline core
Industrial Production Methods
Industrial production of this compound may utilize green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed. These methods not only improve the efficiency of the synthesis but also align with sustainable chemical practices .
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted indoloquinolines, and reduced amine derivatives .
科学的研究の応用
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of organic semiconductors and materials science
作用機序
The mechanism of action of N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA synthesis and cell division. Additionally, it can generate reactive oxygen species, causing oxidative stress and cell death. These mechanisms make it a potent anticancer agent .
類似化合物との比較
Similar Compounds
Quinoline: A simpler analog with a broad range of biological activities.
Indole: Another heterocyclic compound with significant pharmacological properties.
Benzothiazole: Known for its anticancer and antimicrobial activities.
Uniqueness
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine stands out due to its unique combination of an indoloquinoline core with a methoxyphenyl group, which enhances its chemical reactivity and biological activity. This structural uniqueness allows for diverse applications in medicinal chemistry and materials science .
特性
CAS番号 |
824935-72-0 |
|---|---|
分子式 |
C23H19N3O |
分子量 |
353.4 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine |
InChI |
InChI=1S/C23H19N3O/c1-26-20-10-6-4-8-18(20)22(24-15-11-13-16(27-2)14-12-15)21-17-7-3-5-9-19(17)25-23(21)26/h3-14,25H,1-2H3 |
InChIキー |
KSPPVPIKRCJVMW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)OC)C4=C1NC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Di(9,9'-spirobi[fluoren]-2-yl)-9H-carbazole](/img/structure/B14223783.png)


![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)


![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)

![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
